molecular formula C5H11NO B072864 N-Isopropylacetamide CAS No. 1118-69-0

N-Isopropylacetamide

Cat. No.: B072864
CAS No.: 1118-69-0
M. Wt: 101.15 g/mol
InChI Key: PDUSWJORWQPNRP-UHFFFAOYSA-N
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Description

N-Isopropylacetamide is an organic compound with the molecular formula C5H11NO. It is a colorless liquid that can crystallize into a colorless solid at low temperatures. This compound is known for its mild cholinergic odor and is widely used in various fields due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylacetamide can be synthesized through two primary methods:

    Reaction of Acetyl Chloride with Isopropylamine: This method involves the reaction of acetyl chloride with isopropylamine under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, with hydroxyapatite-supported copper(I) oxide as a catalyst.

    Reaction of Acetamide with Isopropanol: In this method, acetamide reacts with isopropanol under acidic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the reaction of isopropylamine with acetyl chloride due to its simplicity and high yield. The process is scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides and acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Scientific Research Applications

N-Isopropylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropylacetamide involves its interaction with various molecular targets. It undergoes pyrolysis at high temperatures, leading to the formation of propene and acetamide. This decomposition occurs through a unimolecular mechanism, which is accompanied by a bimolecular decomposition yielding isopropylamine, propene, acetic acid, and acetonitrile. The reaction is catalyzed by the acetic acid formed during the process .

Comparison with Similar Compounds

N-Isopropylacetamide can be compared with other similar compounds such as:

    N-Methylacetamide: Similar in structure but with a methyl group instead of an isopropyl group.

    N-Ethylacetamide: Contains an ethyl group instead of an isopropyl group.

    N-Propylacetamide: Has a propyl group in place of the isopropyl group.

Uniqueness: this compound is unique due to its specific isopropyl group, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .

Properties

IUPAC Name

N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUSWJORWQPNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149739
Record name N-(1-Methylethyl)ethanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118-69-0
Record name Isopropylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)ethanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1118-69-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Methylethyl)ethanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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